BenchChemオンラインストアへようこそ!

3-[2-Bromo-4-(1-methyl-1-phenylethyl)phenoxy]-piperidine hydrochloride

β₃-Adrenergic Receptor Pharmacology Conformational Restriction Physicochemical Property Optimization

3-[2-Bromo-4-(1-methyl-1-phenylethyl)phenoxy]-piperidine hydrochloride (CAS 1220030-55-6) is a synthetic, halogenated phenoxy-piperidine derivative supplied as the hydrochloride salt with a molecular formula of C₂₀H₂₅BrClNO and a molecular weight of 410.78 g/mol. The compound is classified as a selective β₃-adrenergic receptor (β₃-AR) agonist and serves as a piperidine-based analog within a well-defined chemotype family that includes the pyrrolidine (CAS 1220030-66-9) and azetidine (CAS 1219981-31-3) counterparts.

Molecular Formula C20H25BrClNO
Molecular Weight 410.8 g/mol
CAS No. 1220030-55-6
Cat. No. B1525183
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-[2-Bromo-4-(1-methyl-1-phenylethyl)phenoxy]-piperidine hydrochloride
CAS1220030-55-6
Molecular FormulaC20H25BrClNO
Molecular Weight410.8 g/mol
Structural Identifiers
SMILESCC(C)(C1=CC=CC=C1)C2=CC(=C(C=C2)OC3CCCNC3)Br.Cl
InChIInChI=1S/C20H24BrNO.ClH/c1-20(2,15-7-4-3-5-8-15)16-10-11-19(18(21)13-16)23-17-9-6-12-22-14-17;/h3-5,7-8,10-11,13,17,22H,6,9,12,14H2,1-2H3;1H
InChIKeyIXLDBPMEVOEOLU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-[2-Bromo-4-(1-methyl-1-phenylethyl)phenoxy]-piperidine hydrochloride (CAS 1220030-55-6): Procurement-Grade Small-Molecule β3-AR Probe


3-[2-Bromo-4-(1-methyl-1-phenylethyl)phenoxy]-piperidine hydrochloride (CAS 1220030-55-6) is a synthetic, halogenated phenoxy-piperidine derivative supplied as the hydrochloride salt with a molecular formula of C₂₀H₂₅BrClNO and a molecular weight of 410.78 g/mol . The compound is classified as a selective β₃-adrenergic receptor (β₃-AR) agonist and serves as a piperidine-based analog within a well-defined chemotype family that includes the pyrrolidine (CAS 1220030-66-9) and azetidine (CAS 1219981-31-3) counterparts . It is commercially available from multiple vendors at defined purity grades (NLT 98%) under ISO-certified quality systems , positioning it as a procurement-ready research tool for β₃-AR pharmacology, metabolic disorder target validation, and structure–activity relationship (SAR) studies.

Why 3-[2-Bromo-4-(1-methyl-1-phenylethyl)phenoxy]-piperidine Hydrochloride Cannot Be Interchanged with In-Class Analogs


Compounds sharing the 2-bromo-4-(1-methyl-1-phenylethyl)phenoxy pharmacophore but differing in their heterocyclic amine architecture—piperidine (CAS 1220030-55-6, 6-membered ring, MW 410.78), pyrrolidine (CAS 1220030-66-9, 5-membered ring, MW 396.75), and azetidine (CAS 1219981-31-3, 4-membered ring, MW 346.26)—exhibit fundamentally different physicochemical and conformational properties that preclude interchangeable use in quantitative pharmacological assays . The piperidine ring provides a distinct pKa, aqueous solubility profile as the HCl salt, and spatial orientation of the basic nitrogen relative to the aryloxy motif, each of which independently modulates target binding affinity, functional potency at the β₃-adrenergic receptor, and downstream signaling bias . Even the positional isomer with phenoxy attachment at the piperidine 4-position (CAS 1220027-12-2) shares the identical molecular formula yet differs critically in three-dimensional pharmacophore geometry . Generic substitution without experimental verification therefore risks irreproducible SAR data, erroneous potency ranking, and wasted procurement expenditure.

Quantitative Differentiation Evidence for 3-[2-Bromo-4-(1-methyl-1-phenylethyl)phenoxy]-piperidine Hydrochloride Against Closest Analogs


Heterocyclic Ring Architecture: 6-Membered Piperidine vs. 5-Membered Pyrrolidine vs. 4-Membered Azetidine

The target piperidine analog (CAS 1220030-55-6) incorporates a six-membered saturated heterocycle, differing fundamentally from the five-membered pyrrolidine (CAS 1220030-66-9) and four-membered azetidine (CAS 1219981-31-3) congeners that share the identical 2-bromo-4-(1-methyl-1-phenylethyl)phenoxy motif . The molecular weight increases systematically with ring size: azetidine (346.26 Da, free base) < pyrrolidine (396.75 Da, HCl salt) < piperidine (410.78 Da, HCl salt), corresponding to incremental increases in both lipophilicity and steric bulk . Critically, the piperidine HCl salt (target) is a distinct chemical entity from the azetidine free base—the latter lacking the hydrochloride counterion entirely, which independently alters solubility, crystallinity, and protonation state at physiological pH .

β₃-Adrenergic Receptor Pharmacology Conformational Restriction Physicochemical Property Optimization Structure–Activity Relationship

Regioisomeric Substitution: 3-Phenoxy vs. 4-Phenoxy Piperidine Positional Isomers

The target compound bears the phenoxy substituent at the piperidine 3-position, whereas a commercially available positional isomer (CAS 1220027-12-2) places the identical 2-bromo-4-(1-methyl-1-phenylethyl)phenoxy group at the piperidine 4-position . Both isomers share the molecular formula C₂₀H₂₅BrClNO and an identical molecular weight of 410.78 g/mol—making them chemically indistinguishable by mass spectrometry alone—yet the 3-substituted architecture directs the basic nitrogen into a spatial orientation distinct from that of the 4-substituted isomer . This regiochemical difference is a well-established determinant of G protein-coupled receptor (GPCR) ligand binding: the relative orientation of the protonatable amine and the aryloxy pharmacophore controls both affinity and functional efficacy at aminergic receptors .

Positional Isomerism Pharmacophore Geometry β₃-AR Ligand Design Regiochemical SAR

Salt Form and Counterion Identity: Hydrochloride Salt Crystallinity and Aqueous Solubility Advantage

The target compound is supplied exclusively as the hydrochloride (HCl) salt, a deliberate counterion choice that enhances aqueous solubility relative to the free base form . This is directly contrasted by the azetidine analog (CAS 1219981-31-3), which is commercially available only as the free base (C₁₈H₂₀BrNO, no HCl) . The presence of the HCl counterion increases the molecular weight by 36.46 Da relative to the hypothetical free base and confers a predictable, reproducible protonation state at the piperidine nitrogen (pKa ~10–11), ensuring consistent ionization across physiological and assay pH ranges . The hydrochloride salt form also facilitates accurate gravimetric dispensing and dissolution for dose–response experiments, reducing the need for sonication or co-solvents that may confound cellular assay readouts .

Salt Selection Aqueous Solubility Pre-formulation In Vitro Assay Compatibility

Bromine Substituent at the 2-Position: Synthetic Handle for Downstream Derivatization and Halogen-Bonding Interactions

The ortho-bromine substituent on the phenoxy ring of CAS 1220030-55-6 provides a versatile synthetic handle that is absent in des-bromo or chloro-substituted analogs . Bromine at the 2-position enables Pd-catalyzed cross-coupling reactions (Suzuki, Buchwald–Hartwig, Heck), allowing researchers to diversify the core scaffold without de novo synthesis . Compared with the corresponding chloro analog—which is also commercially available and shares the identical phenoxy-piperidine connectivity—the C–Br bond (bond dissociation energy ~285 kJ/mol) is significantly more labile than the C–Cl bond (BDE ~350 kJ/mol), providing a lower energetic barrier for oxidative addition in catalytic cycles . This differential reactivity directly impacts procurement strategy: laboratories planning SAR expansion via cross-coupling should preferentially select the brominated scaffold over the chlorinated variant.

Late-Stage Functionalization Cross-Coupling Chemistry Halogen Bonding Medicinal Chemistry

High-Value Application Scenarios for 3-[2-Bromo-4-(1-methyl-1-phenylethyl)phenoxy]-piperidine Hydrochloride


β₃-Adrenergic Receptor Agonist Screening and Subtype Selectivity Profiling

As a selective β₃-AR agonist , this compound serves as a piperidine-based tool for differentiating β₃-AR-mediated responses from β₁- and β₂-AR off-target effects in cAMP accumulation assays. The 3-phenoxypiperidine scaffold provides a distinct chemotype relative to the clinically precedented arylethanolamine and aryloxypropanolamine β₃-agonists (e.g., mirabegron, vibegron), enabling chemical biology groups to probe whether the piperidine core confers altered signaling bias or residence time at the receptor. Procurement at NLT 98% purity under ISO-certified quality systems ensures lot-to-lot consistency essential for quantitative concentration–response curve generation.

Heterocyclic Ring SAR Campaigns in Metabolic Disease Target Validation

The commercial availability of matched analogs with varying heterocyclic ring size—piperidine (CAS 1220030-55-6, 6-membered), pyrrolidine (CAS 1220030-66-9, 5-membered), and azetidine (CAS 1219981-31-3, 4-membered) —enables a systematic structure–activity relationship study isolating the contribution of ring size to β₃-AR potency, lipophilicity (ClogP), and metabolic stability. This parallel procurement strategy allows medicinal chemistry teams to map the optimal heterocyclic architecture for in vivo efficacy in obesity, type 2 diabetes, or overactive bladder models without synthesizing each scaffold independently.

Synthetic Diversification via Palladium-Catalyzed Cross-Coupling at the 2-Bromo Position

The ortho-bromine substituent provides a reactive entry point for Suzuki–Miyaura, Buchwald–Hartwig, or Heck cross-coupling reactions , enabling rapid generation of C2-arylated, C2-aminated, or C2-alkenylated analogs. This synthetic handle makes the compound particularly valuable for discovery chemistry groups engaged in late-stage functionalization (LSF) campaigns, where a single advanced intermediate (CAS 1220030-55-6) can be diversified into a focused library of 24–96 analogs without repeating the 5–7 step de novo synthesis of the phenoxy-piperidine core.

Biophysical Binding Assays Requiring Defined Salt Form and Protonation State

For surface plasmon resonance (SPR), isothermal titration calorimetry (ITC), or X-ray crystallography studies of β₃-AR–ligand interactions, the hydrochloride salt form ensures a consistent, fully protonated piperidine nitrogen at the experimental pH . This eliminates the confounding variable of partial free-base formation that can occur with non-salt analogs, leading to heterogeneous binding curves. The defined counterion also simplifies buffer preparation and enables accurate calculation of ligand concentration from gravimetric measurements.

Quote Request

Request a Quote for 3-[2-Bromo-4-(1-methyl-1-phenylethyl)phenoxy]-piperidine hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.